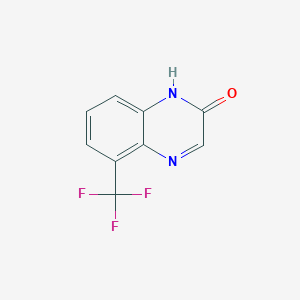

5-(Trifluoromethyl)quinoxalin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5F3N2O |

|---|---|

Molecular Weight |

214.14 g/mol |

IUPAC Name |

5-(trifluoromethyl)-1H-quinoxalin-2-one |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)5-2-1-3-6-8(5)13-4-7(15)14-6/h1-4H,(H,14,15) |

InChI Key |

BCMXTKSFGQNDQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)C=N2)C(F)(F)F |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 5 Trifluoromethyl Quinoxalin 2 Ol

Classical and Contemporary Synthetic Routes to Quinoxalin-2-ol Systems

The synthesis of the quinoxalin-2-ol scaffold, the foundational structure of the target molecule, can be achieved through several reliable methods. These range from classical condensation reactions to more complex intramolecular cyclizations and ring transformations.

Condensation Reactions with o-Phenylenediamines and Dicarbonyl Equivalents

The most traditional and widely employed method for synthesizing quinoxaline (B1680401) derivatives is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govchim.itencyclopedia.pub This foundational approach, first reported by Körner and Hinsberg in 1884, remains a cornerstone of quinoxaline chemistry. encyclopedia.pubnih.gov The reaction involves the coupling of an ortho-disubstituted diamine with various dicarbonyl equivalents, including vicinal diketones, α-hydroxy ketones, α-halo ketones, and α-keto esters. chim.itlongdom.org

While the classic procedure often required high temperatures and strong acid catalysts, significant advancements have led to the development of milder and more efficient protocols. nih.govchim.it A wide array of catalysts have been explored to facilitate this transformation under more sustainable conditions, often at room temperature and sometimes in aqueous media. nih.govchim.it These include Lewis and Brønsted acids, organocatalysts, and various heterogeneous catalysts, which can often be recycled and reused. chim.it For instance, molybdophosphovanadates supported on alumina (B75360) have proven effective for quinoxaline synthesis at room temperature. nih.gov

Table 1: Selected Catalytic Systems for Quinoxaline Synthesis via Condensation

| Catalyst | Dicarbonyl Source | Solvent | Conditions | Yield | Reference |

| Alumina-supported CuH2PMo11VO40 | Benzil | Toluene | Room Temp, 120 min | 92% | nih.gov |

| Nanozeolite clinoptilolite-SO3H | 1,2-diketones | Water | Room Temp | Excellent | chim.it |

| Ceric Ammonium Nitrate (CAN) | Benzil derivatives | Aqueous | Room Temp, 20 min | Up to 98% | encyclopedia.pub |

| Hexafluoroisopropanol (HFIP) | Benzil derivatives | Solvent-free | Room Temp, 1 hr | 95% | encyclopedia.pub |

| Zirconium Tungstate (5% WO3/ZrO2) | Phenacyl bromide | Acetonitrile | Reflux | High | longdom.org |

| Nitrilotris(methylenephosphonic acid) | 1,2-carbonyl compounds | Not specified | Not specified | 80-97% | nih.gov |

Intramolecular Cyclization Approaches

Intramolecular cyclization presents an alternative pathway to the quinoxalin-2-ol framework. One notable method involves the reductive cyclization of appropriately substituted nitroaromatics. For example, 1,5-difluoro-2,4-dinitrobenzene (B51812) can be treated with amines or amino acids, followed by the reductive cyclization of the resulting m-dinitro aromatic intermediate to furnish the quinoxalin-2-ol analog. nih.gov This approach has been systematically studied and optimized for parallel synthesis. nih.gov

Another strategy involves the thermal decarbonylation of five-membered 2,3-dioxoheterocycles to generate acylketenes, which can then undergo intramolecular cyclization. nih.gov Furthermore, dehydrative cyclization of N-(2-hydroxyethyl)amides, often promoted by strong acids like triflic acid, is a well-established method for forming certain heterocyclic rings and represents a conceptual basis for related cyclization strategies. mdpi.com

Ring Transformation Methodologies

The synthesis of quinoxaline systems can also be achieved through the transformation of other heterocyclic rings. A pertinent example is the use of five-membered 2,3-dioxoheterocycles, such as 5-aryl-4-quinoxalin-2-ylfuran-2,3-diones. nih.gov Thermal treatment of these precursors generates highly reactive acyl(quinoxalin-2-yl)ketenes, which can then be trapped intermolecularly to form more complex quinoxaline-based structures. nih.gov This process represents a transformation where one heterocyclic ring is used to construct or modify another.

Introduction of the Trifluoromethyl Moiety onto Heterocyclic Scaffolds

The introduction of a trifluoromethyl (CF3) group is a critical step in the synthesis of the target compound. This moiety is highly valued in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Modern synthetic chemistry offers powerful tools for incorporating the CF3 group onto heterocyclic scaffolds.

Direct C-H Trifluoromethylation Protocols

Direct C-H trifluoromethylation has emerged as a highly efficient and atom-economical strategy for modifying heterocyclic compounds. researchgate.net This approach avoids the need for pre-functionalized substrates, such as organohalides or organometallic reagents, by directly converting a C-H bond into a C-CF3 bond. researchgate.net Radical trifluoromethylation is a particularly effective method for this transformation. researchgate.net Various protocols have been developed using photoredox catalysis or other radical initiation methods to generate CF3 radicals from stable and readily available sources. researchgate.net These reactive radicals can then be trapped by the heterocycle to yield the desired trifluoromethylated product. researchgate.net

Electrochemical Trifluoromethylation Utilizing Radical Sources

Electrochemical methods provide a sustainable and powerful platform for generating trifluoromethyl radicals under mild conditions, often avoiding the need for metal catalysts or chemical oxidants. rsc.orgnih.gov In this approach, an electric current is used to initiate the formation of CF3 radicals from an inexpensive and stable source. A prominent example is the use of sodium triflinate (CF3SO2Na), also known as Langlois' reagent. rsc.orgacs.org

Through anodic oxidation, either directly or mediated by a redox catalyst, the trifluoromethyl radical is generated and can subsequently react with a variety of substrates, including heteroarenes. rsc.orgacs.org This technique has been successfully applied to the trifluoromethylation of a range of organic molecules, demonstrating its potential for the late-stage modification of complex structures. rsc.orgacs.org

Table 2: Examples of Reagents for Radical Trifluoromethylation

| Reagent | Method of CF3• Generation | Substrate Class | Reference |

| Langlois' Reagent (CF3SO2Na) | Electrochemical (Anodic Oxidation) | Unactivated Alkenes, Glycals | rsc.orgacs.org |

| Triflyl Chloride (CF3SO2Cl) | Electrochemical (Cathodic Reduction) | Arenes and Heteroarenes | acs.org |

| Trifluoroacetic Acid (TFA) | Photoredox Catalysis | Arenes and Heteroarenes | researchgate.net |

| [(bpy)Cu(O2CCF2SO2F)2] | Copper Catalysis | Halogenated Hydrocarbons | nih.gov |

Photoredox-Catalyzed Strategies for Trifluoromethylation and Cyclization

Visible-light photoredox catalysis has emerged as a powerful and mild approach for the construction of complex molecules, including trifluoromethylated quinoxalinones. researchgate.netrsc.org These strategies often involve the generation of a trifluoromethyl radical from a suitable precursor, which then engages in a cascade reaction involving cyclization to form the desired heterocyclic core.

Researchers have developed a facile and metal-free, visible-light-enabled three-component reaction of quinoxalin-2(1H)-ones, alkenes, and sodium trifluoromethanesulfinate (CF3SO2Na) to access 3-trifluoroalkylated quinoxalin-2(1H)-ones. researchgate.net This photocatalytic tandem reaction proceeds under air at room temperature using 4CzIPN as the photocatalyst and air as a green oxidant, offering a mild and environmentally friendly pathway. researchgate.net While this demonstrates the trifluoromethylation of the quinoxalinone core, the initial synthesis of the 5-(trifluoromethyl)quinoxalin-2-ol scaffold would require a precursor already bearing the CF3 group at the desired position on the benzene (B151609) ring.

Further studies have explored the photoredox-catalyzed difunctionalization of alkenes with quinoxalin-2(1H)-ones and a trifluoromethyl source. rsc.org This method allows for the concomitant introduction of a quinoxalin-2(1H)-one moiety and a trifluoromethyl group to an alkene, proceeding under mild conditions with moderate to high yields. rsc.org The mechanism of these transformations is often predicated on the single-electron transfer (SET) process, where the photocatalyst, upon excitation by visible light, facilitates the formation of the key trifluoromethyl radical. This radical then adds to a suitable acceptor, initiating a sequence of events that culminates in the formation of the cyclized product. The choice of photocatalyst, solvent, and trifluoromethylating agent is crucial for the efficiency and selectivity of these reactions.

A general approach involves the photoredox-catalyzed radical trifluoromethylation/cyclization cascade of β-aryl-β,γ-unsaturated hydrazones and oximes, which provides efficient access to various CF3-containing dihydropyrazoles and isoxazolines. nih.gov This highlights the broader applicability of photoredox catalysis in generating CF3-containing heterocycles. The key features of these photoredox methods are summarized in the table below.

| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |

| Three-component trifluoroalkylation | Quinoxalin-2(1H)-ones, alkenes, CF3SO2Na | 4CzIPN, visible light, air | Metal-free, room temperature, green oxidant | researchgate.net |

| Difunctionalization of alkenes | Quinoxalin-2(1H)-ones, alkenes, ICH2CF3 | Photoredox catalyst, mild conditions | Moderate to high yields, good regioselectivity | rsc.org |

| Radical trifluoromethylation/cyclization | β-aryl-β,γ-unsaturated hydrazones/oximes | Photoredox catalyst, visible light | Access to diverse CF3-containing heterocycles | nih.gov |

Annulation Approaches via Trifluoromethyl Building Blocks

The synthesis of this compound can also be achieved through annulation strategies that utilize trifluoromethyl-containing building blocks. This approach involves the construction of the quinoxalinone ring system from precursors that already contain the trifluoromethyl group.

One common strategy is the condensation of a suitably substituted o-phenylenediamine with a derivative of pyruvic acid. For the synthesis of this compound, this would involve the reaction of 3-(trifluoromethyl)benzene-1,2-diamine (B1297437) with an appropriate three-carbon building block. The regioselectivity of this condensation is a critical aspect, as it determines the final position of the trifluoromethyl group on the quinoxalinone scaffold.

Another powerful method involves the cyclization of betaine (B1666868) systems, such as 1-alkyl-4-(phenylamino)quinolinio-3-thiolates. nih.gov These reactions can proceed by replacing a hydrogen or halogen atom with a thiolate sulfur atom, leading to tetracyclic quinobenzothiazinium derivatives. nih.gov A similar conceptual approach can be envisioned for quinoxalinone synthesis. For instance, the reaction of 1-methyl-4-butylthio-3-(benzoylthio)quinolinium chloride with 4-(trifluoromethyl)aniline (B29031) has been used to synthesize 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] rsc.orgbenzothiazinium chloride, demonstrating the successful incorporation of a trifluoromethylaniline building block. nih.gov

The construction of a pyridine (B92270) ring from a trifluoromethyl-containing building block is another well-established method in the synthesis of related heterocyclic systems. nih.gov For example, the synthesis of dithiopyr (B166099) and thiazopyr (B54509) starts with a cyclocondensation reaction of 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate as the key trifluoromethyl-containing building block. nih.gov This highlights the utility of readily available fluorinated synthons in constructing complex heterocyclic frameworks.

The following table summarizes key building blocks and their application in the synthesis of trifluoromethylated heterocycles.

| Trifluoromethyl Building Block | Reaction Type | Resulting Heterocycle | Reference |

| 4-(Trifluoromethyl)aniline | Nucleophilic aromatic substitution and cyclization | Quinobenzothiazinium salt | nih.gov |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Cyclocondensation | Tetrahydro-2H-pyran derivative | nih.gov |

| Trifluoroacetic anhydride | Denitrogenative cyclization with vinyl azides | 5-(Trifluoromethyl)isoxazoles | rsc.org |

Development of Regioselective Synthesis for Specific Fluorinated Quinoxalinol Isomers

The regioselective synthesis of specific isomers of fluorinated quinoxalinols is of paramount importance to establish clear structure-activity relationships in medicinal chemistry and materials science. For this compound, the key challenge lies in controlling the condensation of the unsymmetrically substituted 3-(trifluoromethyl)benzene-1,2-diamine with a suitable C2-building block, such as glyoxylic acid or its derivatives.

The reaction of diamino-2-quinoxalinols with salicylaldehyde (B1680747) derivatives has been shown to produce 2-quinoxalinol imines regioselectively as a single isomer in good yield. nih.gov The regioselectivity in this case was determined through isotopic 15N labeling experiments. nih.gov This principle of controlling the reactivity of non-equivalent amino groups in a substituted o-phenylenediamine is directly applicable to the synthesis of this compound. The electron-withdrawing nature of the trifluoromethyl group deactivates the adjacent amino group, making the other amino group more nucleophilic and thus more likely to initiate the condensation reaction.

By carefully selecting the reaction conditions, such as pH and temperature, it is possible to favor the formation of the desired 5-(trifluoromethyl) isomer over the 8-(trifluoromethyl) isomer. For example, performing the condensation under acidic conditions can protonate the more basic amino group, further directing the reaction pathway.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the use of solvent-free reaction conditions, the development of catalytic approaches, and the design of sustainable reagents.

Solvent-Free and Environmentally Benign Reaction Conditions

Solvent-free reactions offer significant environmental benefits by reducing waste and eliminating the use of often hazardous and volatile organic solvents. A notable example is the oxidative C-H fluoroalkoxylation of quinoxalinones with fluoroalkyl alcohols, which can be performed under transition-metal and solvent-free conditions. hznu.edu.cn This method utilizes a hypervalent iodine(III) reagent as an oxidant and provides good to excellent yields of the fluoroalkoxylated products. hznu.edu.cn While this specific reaction functionalizes the quinoxalinone core, the principle of solvent-free synthesis can be applied to the primary condensation step.

The synthesis of quinoxaline derivatives from o-phenylenediamine and phenacyl bromide has been achieved in ethanol, a green solvent, under reflux conditions. nih.gov Furthermore, microwave-assisted synthesis of quinoxaline hybrids has been demonstrated, often leading to shorter reaction times and improved yields. nih.gov The development of solvent-controlled, base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines further underscores the potential for eliminating harsh reagents and solvents in the synthesis of fluorinated compounds. rsc.org

Catalytic Approaches and Reagent Design for Sustainable Synthesis

Catalytic methods are at the heart of green chemistry, as they allow for the use of small amounts of a catalyst to generate large quantities of product, thereby reducing waste and energy consumption. The use of trifluoroacetic acid as a CF3 source for the synthesis of 2-(trifluoromethyl)quinazolin-4-ones and 4-(trifluoromethyl)pyrrolo[1,2-a]quinoxalines without any catalysts or additives represents a highly atom-economical approach. organic-chemistry.org

Organocatalysis has also emerged as a powerful tool for the sustainable synthesis of quinoxalines. The reaction of 1,2-diamines and 1,2-dicarbonyl compounds can be efficiently catalyzed by organic molecules, avoiding the need for transition metals. nih.gov Additionally, the use of iodine as a catalyst with DMSO as both the solvent and oxidant provides a metal-free condition for quinoxaline synthesis. nih.gov

The following table highlights green chemistry approaches applicable to quinoxalinone synthesis.

| Green Chemistry Principle | Methodology | Advantages | Reference |

| Solvent-Free/Benign Solvents | Oxidative C-H fluoroalkoxylation of quinoxalinones | Reduced waste, no hazardous organic solvents | hznu.edu.cn |

| Condensation in ethanol | Use of a renewable and less toxic solvent | nih.gov | |

| Catalytic Approaches | Trifluoroacetic acid as CF3 source | Atom-economical, catalyst-free | organic-chemistry.org |

| Organocatalysis for quinoxaline synthesis | Metal-free, sustainable catalysts | nih.gov | |

| Iodine catalysis with DMSO | Metal-free, readily available catalyst and oxidant | nih.gov | |

| Sustainable Reagents | Recyclable hypervalent iodine reagents | Reduced waste from stoichiometric reagents | acs.org |

Chemical Reactivity and Transformative Studies of 5 Trifluoromethyl Quinoxalin 2 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Core

The electronic nature of the quinoxaline ring system, characterized by the presence of two nitrogen atoms, renders it susceptible to both electrophilic and nucleophilic attack. The trifluoromethyl group at the C5 position further modulates this reactivity.

Studies on quinoxaline N-oxides have shown that the electrophilic nature of the quinoxaline ring can be exploited for vicarious nucleophilic substitution (VNS) of hydrogen. rsc.org This method allows for the introduction of various substituents, including cyanoalkyl, sulfonylalkyl, benzyl, and ester groups. rsc.org For instance, reactions with poorly stabilized nitrile carbanions have been successful in achieving VNS on the quinoxaline N-oxide core. rsc.org In the case of 2-chloroquinoxaline (B48734), nucleophilic aromatic substitution (SNAr) of the chlorine atom is the preferred pathway over VNS. rsc.org

The reactivity of the quinoxaline core is also influenced by the substituents present. For example, nucleophilic substitution on 2-phenylquinoxaline (B188063) and 2-butylquinoxaline (B14123919) proceeds smoothly to yield 2,3-disubstituted quinoxalines. nih.gov However, for 2-alkynyl and 2-amino substituted quinoxalines, only strong nucleophiles like n-butyllithium are effective, highlighting the electronic influence of these substituents on the electrophilicity of the reaction site. nih.gov

Oxidative and Reductive Transformations of the Heterocyclic System

The quinoxalin-2-one moiety can undergo various oxidative and reductive transformations. One-electron oxidation of quinoxalin-2-ones can lead to the formation of radical cations, which are capable of oxidizing amino acid residues like tyrosine and tryptophan. nih.gov The primary attack of hydroxyl radicals on the quinoxalin-2(1H)-one molecule is distributed almost equally between the benzene (B151609) and pyrazin-2-one rings. nih.gov

In the context of synthetic transformations, oxidative processes are often employed to facilitate C-H functionalization. For example, the use of oxidants like K2S2O8 is crucial in some multi-component reactions to achieve the desired product. nih.gov

Site-Selective Functionalization of the Quinoxalinol Scaffold (e.g., C3-Alkylation)

The C3 position of the quinoxalin-2(1H)-one scaffold is a common site for functionalization. Various methods have been developed for the site-selective introduction of alkyl and other functional groups at this position.

Visible-light-mediated direct C3 alkylation of quinoxalin-2(1H)-ones has been achieved using alkanes as alkyl radical precursors. rsc.org This method can be performed under metal- and photocatalyst-free conditions, utilizing trifluoroacetic acid as a hydrogen atom transfer reagent and air as an oxidant. rsc.org Another approach involves a base-mediated denitrative C3-alkylation using inexpensive nitroalkanes. rsc.org This method is scalable and tolerates a wide range of functional groups. rsc.org

The auto-oxidation of aliphatic aldehydes can generate alkyl radicals that can be trapped for C3-alkylation of quinoxalin-2(1H)-ones. researchgate.net Control over the selectivity between alkylation and alkanoacylation in these reactions can be challenging due to the high reactivity of the radical intermediates. researchgate.net Furthermore, visible-light-induced aerobic C3–H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols has been developed, providing a green route to fluoroalkoxylated products. nih.gov

Below is a table summarizing various site-selective functionalization reactions at the C3 position of the quinoxalinol scaffold.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| C3-Alkylation | Alkanes | Visible light, Trifluoroacetic acid, Air | 3-Alkyl-quinoxalin-2(1H)-ones |

| C3-Alkylation | Nitroalkanes | Base | 3-Alkyl-quinoxalin-2(1H)-ones |

| C3-Alkylation | Aliphatic Aldehydes | O2, Trifluoroacetic acid | 3-Alkyl-quinoxalin-2(1H)-ones |

| C3-Fluoroalkoxylation | Fluoroalkyl Alcohols | Visible light, O2 | 3-Fluoroalkoxy-quinoxalin-2(1H)-ones |

| C3-Hydroxyalkylation | Aliphatic Aldehydes | Electrocatalysis | 3-Hydroxyalkyl-quinoxalin-2(1H)-ones |

Multi-Component Reactions (MCRs) for Complex Product Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single pot. mdpi.com Several MCRs involving quinoxalin-2(1H)-ones have been developed for the construction of diverse and structurally complex products. nih.govmdpi.com

A three-component reaction of quinoxalin-2(1H)-ones, alkenes, and CF3SO2Na under visible-light induction leads to the formation of 3-trifluoroalkylated quinoxalin-2(1H)-ones. nih.gov Another example is the copper-catalyzed three-component reaction of quinoxalin-2(1H)-ones, terminal alkynes, and sulfonyl hydrazides, which yields functionalized vinyl sulfones. nih.gov Furthermore, a three-component reaction involving indole, quinoxalin-2(1H)-one, and CF3SO2Na, catalyzed by CuF2, provides a route to 3-[2-(trifluoromethyl)-1H-indol-3-yl]quinoxalin-2(1H)-ones. nih.gov

The following table highlights some of the multi-component reactions involving the quinoxalin-2(1H)-one scaffold.

| Components | Catalyst/Conditions | Product Type |

| Quinoxalin-2(1H)-one, Alkene, CF3SO2Na | Visible light | 3-Trifluoroalkylated quinoxalin-2(1H)-ones |

| Quinoxalin-2(1H)-one, Terminal Alkyne, Sulfonyl Hydrazide | Copper catalyst, TBHP | Functionalized vinyl sulfones |

| Indole, Quinoxalin-2(1H)-one, CF3SO2Na | CuF2, K2S2O8 | 3-[2-(Trifluoromethyl)-1H-indol-3-yl]quinoxalin-2(1H)-ones |

| Quinoxalin-2(1H)-one, Ketone, tert-Butyl Nitrite | CH3SO3H | (E)-Quinoxalin-2(1H)-one oximes |

| Quinoxalin-2(1H)-one, Methyl Ketone, Source of Chlorine | Sunlight, Amberlyst 15 | Chloro- and keto-functionalized quinoxalinones |

Radical Reaction Pathways and Mechanistic Investigations

Many of the functionalization reactions of quinoxalin-2(1H)-ones proceed through radical pathways. The generation of trifluoromethyl radicals (•CF3) from reagents like CF3SO2Na (Langlois' reagent) is a common strategy for trifluoromethylation. researchgate.netorientjchem.org These radical reactions are often initiated by photocatalysts or oxidants. researchgate.net

Mechanistic studies have provided insights into these radical processes. For instance, in the visible-light-induced trifluoroalkylation, the reaction is believed to proceed via a radical mechanism. nih.gov Similarly, the copper-catalyzed vinyl sulfonation is suggested to involve a single electron transfer (SET) mechanism, where sulfonyl hydrazide acts as a source of sulfonyl radicals. nih.gov Control experiments in various studies have confirmed the involvement of radical intermediates in these transformations. nih.gov The formation of an electron donor-acceptor (EDA) complex between quinoxalin-2(1H)-ones and reagents like diethyl α-bromomalonate can also promote the generation of alkyl radicals under photoredox catalyst-free conditions. researchgate.net

Metal-Catalyzed Cross-Coupling and Annulation Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions have been applied to the functionalization of the quinoxaline scaffold. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be utilized for the precise functionalization of quinoline (B57606) derivatives.

In the context of quinoxalin-2(1H)-ones, copper-catalyzed reactions have been employed for various transformations, including the synthesis of functionalized vinyl sulfones and trifluoromethylated indole-substituted quinoxalinones. nih.gov These reactions often exhibit high site selectivity and functional group tolerance. nih.gov

Annulation reactions, which involve the formation of a new ring, have also been explored. A photoredox-catalyzed [3 + 2] cyclization reaction has been reported for the synthesis of nih.govnih.govresearchgate.net-triazolo-[1,5-a]quinoxalin-4(5H)-ones from quinoxalinones and hypervalent iodine(III) reagents. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Trifluoromethyl Quinoxalin 2 Ol and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)caltech.edunih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. For trifluoromethylated quinoxalinones, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing connectivity data. In quinoxalin-2-one derivatives, the aromatic protons typically appear in the downfield region (7.0-8.5 ppm), with their specific shifts and coupling constants reflecting the substitution pattern on the benzene (B151609) ring.

¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shift of each carbon atom is sensitive to its hybridization and the electronegativity of attached atoms. The trifluoromethyl (CF₃) group exerts a strong electron-withdrawing effect, which is observable in the chemical shifts of nearby carbon atoms. The carbon of the CF₃ group itself appears as a characteristic quartet due to coupling with the three fluorine atoms. beilstein-archives.org

¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. icpms.cz The trifluoromethyl group in 5-(trifluoromethyl)quinoxalin-2-ol gives rise to a singlet in the ¹⁹F NMR spectrum, as there are no other fluorine atoms to couple with. Its chemical shift provides a sensitive probe of the local electronic environment. rsc.org For instance, in analogues, the ¹⁹F NMR signal for a CF₃ group on the quinoxaline (B1680401) ring appears as a singlet around -61 to -70 ppm. sci-hub.sebeilstein-journals.org

Table 1: Representative NMR Data for Trifluoromethylated Quinoxalin-2(1H)-one Analogues

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 3-(Trifluoromethyl)quinoxalin-2(1H)-one | DMSO-d₆ | 13.06 (s, 1H), 7.90 (d, 1H), 7.75-7.67 (m, 1H), 7.40 (t, 2H) | 152.1, 144.5 (q, J=32.2 Hz), 134.1, 133.9, 130.3, 124.6, 120.5 (q, J=273.5 Hz), 116.3 | Not Reported |

| 1-Methyl-3-(trifluoromethyl)quinoxalin-2(1H)-one | CDCl₃ | 7.82 (dd, 1H), 7.72 (ddd, 1H), 7.44 (m, 2H), 3.77 (s, 3H) | 150.59, 142.81 (q, J=33.7 Hz), 133.54, 132.56, 130.72, 129.85, 123.52, 118.87 (q, J=274.8 Hz), 113.02, 28.15 | -70.12 (s) |

| 1-Benzyl-3-(trifluoromethyl)quinoxalin-2(1H)-one | CDCl₃ | 7.87 (dd, 1H), 7.60 (m, 1H), 7.42-7.26 (m, 7H), 5.53 (s, 2H) | 151.77, 144.10 (q, J=34.6 Hz), 134.46, 134.02, 133.48, 131.90, 131.21, 129.11, 128.09, 127.06, 124.54, 119.93 (q, J=274.8 Hz), 114.81, 46.06 | -69.91 (s) |

Data sourced from references sci-hub.sersc.org.

X-ray Crystallography for Solid-State Molecular Structure Determinationcaltech.edunih.gov

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and intermolecular interactions in the solid state.

Table 2: Illustrative Crystallographic Data for an Analogue

| Parameter | Value |

| Compound | (E)-5-(Diethylamino)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol beilstein-journals.org |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.3723(4) |

| b (Å) | 12.1818(3) |

| c (Å) | 13.9189(4) |

| α (°) | 90 |

| β (°) | 108.649(1) |

| γ (°) | 90 |

| V (ų) | 2307.75(11) |

| Z | 4 |

This table presents data for a complex analogue to illustrate the type of information obtained from X-ray crystallography. beilstein-journals.org

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Fragmentation Analysisnih.gov

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula with high accuracy. nih.gov This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to several decimal places. For this compound, HR-MS would confirm the elemental composition of C₉H₅F₃N₂O.

Electrospray ionization (ESI) is a common soft ionization technique used in HR-MS that allows for the analysis of intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation. The comparison between the experimentally measured mass and the theoretically calculated mass for a given formula provides strong evidence for the compound's identity. Studies on analogues, such as 1-(4-methylbenzyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one, demonstrate the precision of this technique.

Table 3: HR-MS Data for a Quinoxalin-2-one Analogue

| Compound | Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) |

| 1-(4-Methylbenzyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one | C₁₇H₁₃F₃N₂O | 331.1002 | Not Reported |

| 1-(4-Fluorobenzyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one | C₁₆H₁₀F₄N₂O | 339.0751 | Not Reported |

| 1-(4-Bromobenzyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one | C₁₆H₁₁BrF₃N₂O | 383.0001 | 383.0006 |

Data sourced from reference rsc.org.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types, making it a valuable tool for structural confirmation.

For this compound, key vibrational modes would include:

N-H stretching: A broad absorption typically in the range of 3200-3400 cm⁻¹ for the lactam N-H group.

C-H stretching: Aromatic C-H stretches usually appear just above 3000 cm⁻¹.

C=O stretching: A strong, sharp absorption for the carbonyl group of the quinoxalinone ring, expected around 1650-1690 cm⁻¹.

C=N and C=C stretching: Aromatic ring and imine stretching vibrations occur in the 1450-1620 cm⁻¹ region.

C-F stretching: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorptions, typically in the 1100-1300 cm⁻¹ range. nih.gov

Analysis of related compounds confirms these assignments. For example, the IR spectrum of (η⁵-C₆H₇)Fe(CO)₂CF₃ shows C-F stretching frequencies at 1010 and 1055 cm⁻¹. nih.gov

Table 4: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Bond Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Amide | N-H stretch | 3200-3400 | Medium, Broad |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium |

| Carbonyl | C=O stretch | 1650-1690 | Strong |

| Aromatic/Imine | C=C / C=N stretch | 1450-1620 | Medium-Strong |

| Trifluoromethyl | C-F stretch | 1100-1300 | Very Strong |

Electronic Absorption and Emission Spectroscopy for Optical Property Assessmentrsc.org

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of a molecule. These properties are determined by the transitions of electrons between different energy levels upon absorption of light.

UV-Visible Absorption Spectroscopy: Quinoxalin-2-one derivatives typically exhibit multiple absorption bands in the UV-Vis region. nih.gov These bands correspond to π→π* transitions within the aromatic system and n→π* transitions associated with the carbonyl and nitrogen lone pairs. nih.govresearchgate.net The absorption spectrum of quinoxalin-2-ones generally shows strong peaks between 320 nm and 340 nm, with a weaker peak around 280 nm. nih.gov The position and intensity of these bands are sensitive to the substituents on the quinoxaline core and the polarity of the solvent.

Fluorescence Spectroscopy: Many quinoxaline derivatives are fluorescent, meaning they emit light after being electronically excited. The emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. The fluorescence quantum yield (Φf), which measures the efficiency of the emission process, and the emission wavelength can be significantly influenced by molecular structure and the surrounding environment. beilstein-journals.org For example, a novel quinoxaline-based sensor showed emission peaks at 413 nm and 436 nm, which shifted to 515 nm upon protonation, demonstrating the sensitivity of the electronic properties to chemical changes. nih.gov Studies on trifluoromethylated quinoline-phenol Schiff bases show that emission can occur in the 400-550 nm region, with quantum yields and Stokes shifts being highly dependent on solvent polarity. beilstein-journals.orgbeilstein-journals.org

Table 5: Representative Photophysical Data for Quinoxaline/Quinoline (B57606) Analogues

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) |

| Quinoxaline Derivative (Q1) nih.gov | Dichloromethane | ~350 | 413, 436 | ~63-86 |

| Quinoxaline Derivative (Q1·H⁺) nih.gov | Dichloromethane + TFA | 434 | 515 | 81 |

| Trifluoromethylated Quinoline Schiff Base (3aa) beilstein-journals.org | Chloroform | Not specified | 400-550 | 59-85 |

| Trifluoromethylated Quinoline Schiff Base (3aa) beilstein-journals.org | DMSO | Not specified | 400-550 | 65-150 |

This table presents data for analogues to illustrate general photophysical properties.

Theoretical and Computational Investigations of 5 Trifluoromethyl Quinoxalin 2 Ol

Quantum Chemical Electronic Structure Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of molecules. For various quinoxalinone and benzoxazinone (B8607429) derivatives, DFT methods, such as B3LYP with basis sets like 6-311G(d,p), have been successfully employed to predict their equilibrium conformation and other properties. scispace.comias.ac.in Similar computational analyses on methyl-substituted quinoxalinones have been used to study their adsorption on metal surfaces, highlighting the utility of dispersion-corrected DFT in understanding intermolecular interactions. mdpi.comscilit.com Although no specific DFT or Hartree-Fock data has been published for 5-(Trifluoromethyl)quinoxalin-2-ol, these established methods would be the standard approach to begin to characterize its electronic landscape.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For several quinoxalinone derivatives, HOMO and LUMO analyses have been performed to understand their electronic transitions and charge transfer characteristics. scispace.commdpi.commdpi.com For instance, in some quinoxalinones, the electron charge transfer from HOMO orbitals is distributed through the heterocyclic rings. scispace.com A theoretical study on these aspects of this compound would be invaluable in predicting its behavior in chemical reactions.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are instrumental in identifying the electrophilic and nucleophilic sites within a molecule, providing insights into its reactive behavior and intermolecular interactions. The MEP analysis of 5,8-quinolinedione-betulin hybrids, for example, allowed for the recognition of electrophilic and nucleophilic regions within the molecules. mdpi.com For other quinoxalinones, these maps have helped to understand their corrosion inhibition properties. scispace.com Generating an MEP map for this compound would visually represent its charge distribution, highlighting the electron-rich and electron-deficient areas, which is critical for predicting its interaction with other molecules.

Prediction of Reactivity and Regioselectivity through Computational Models

Computational models are frequently used to predict the reactivity and regioselectivity of chemical reactions. For quinoxaline (B1680401) derivatives, understanding their reactivity is key to their synthesis and biological function. While some studies have explored the synthesis of various substituted quinoxalines, researchgate.net specific computational models predicting the reactivity and regioselectivity of this compound are not available. Such models, often based on the analysis of frontier orbitals and charge distribution, would be highly beneficial for designing synthetic routes and understanding its potential biological targets.

Mechanistic Pathways Elucidation via Transition State Theory and Reaction Coordinate Analysis

The elucidation of reaction mechanisms through computational methods, such as transition state theory and reaction coordinate analysis, provides a detailed understanding of how chemical transformations occur. For instance, the mechanism of the photocatalytic synthesis of 2-methylquinoxaline (B147225) 1,4-dioxide has been proposed using DFT. iiste.org While a study on the spectral probe for reactions of azide (B81097) radicals with substituted quinoxalin-2-ones has been conducted, it did not focus on the detailed transition state analysis of this compound. mdpi.com A computational investigation into the mechanistic pathways involving this compound would clarify its reaction kinetics and thermodynamics.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential for understanding the three-dimensional structure and dynamic behavior of molecules. For a series of quinoxaline derivatives designed as p38α MAPK inhibitors, molecular docking and MD simulations were performed to complement experimental results. nih.gov Such studies for this compound would provide insights into its flexibility, preferred conformations, and interactions with biological macromolecules, which are crucial for drug design. To date, no such studies have been published.

Spectroscopic Property Predictions via Computational Methods

Computational methods are widely used to predict and interpret spectroscopic data, such as IR, Raman, UV-Vis, and NMR spectra. Theoretical calculations have been shown to be in good agreement with experimental spectroscopic data for various quinoxalinone derivatives. scispace.comias.ac.inmdpi.com For example, the theoretical UV spectra for some quinoxalinones have been investigated using TD-DFT methods. scispace.comias.ac.in The application of these computational techniques to this compound would aid in the interpretation of its experimental spectra and provide a deeper understanding of its vibrational and electronic properties.

Synthetic Applications and Chemical Diversification Through Derivatives

Design and Synthesis of Substituted Quinoxalinol Analogues with Trifluoromethyl Groups

The synthesis of substituted quinoxalinol analogues bearing trifluoromethyl groups is a key area of research aimed at expanding the chemical space and exploring their structure-activity relationships. A notable synthetic approach involves the reaction of 1-methyl-4-butylthio-3-(benzoylthio)quinolinium chloride with 4-(trifluoromethyl)aniline (B29031), which yields 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] nih.govnih.govbenzothiazinium chloride. nih.govmdpi.com This reaction provides a pathway to a tetracyclic quinobenzothiazinium system with a trifluoromethyl substituent. nih.govmdpi.com

Another versatile method for introducing trifluoromethyl groups into quinoxalin-2(1H)-ones is through multicomponent reactions. For instance, a three-component reaction of quinoxalin-2(1H)-ones, alkenes, and CF3SO2Na, induced by visible light, allows for the synthesis of various 3-trifluoroalkylated quinoxalin-2(1H)-ones at room temperature. nih.gov Similarly, a copper-catalyzed three-component reaction of indole, quinoxalin-2(1H)-one, and CF3SO2Na has been developed to produce 3-[2-(trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones. nih.gov This method is noted for its high site selectivity and broad substrate scope. nih.gov

The following table summarizes key synthetic methods for preparing trifluoromethyl-substituted quinoxalinol analogues:

| Starting Materials | Reagents/Catalysts | Product | Reference |

| 1-methyl-4-butylthio-3-(benzoylthio)quinolinium chloride, 4-(trifluoromethyl)aniline | Pyridine (B92270) | 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] nih.govnih.govbenzothiazinium chloride | nih.govmdpi.com |

| Quinoxalin-2(1H)-ones, Alkenes, CF3SO2Na | Visible light | 3-trifluoroalkylated quinoxalin-2(1H)-ones | nih.gov |

| Indole, Quinoxalin-2(1H)-one, CF3SO2Na | CuF2, K2S2O8 | 3-[2-(trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones | nih.gov |

Strategies for Further Functionalization of the Quinoxaline (B1680401) Ring System

The quinoxaline ring system, particularly when substituted with a trifluoromethyl group, offers multiple sites for further functionalization, enabling the creation of a diverse library of compounds. Direct C-H functionalization has emerged as a powerful tool for modifying the quinoxalin-2(1H)-one core. nih.gov For example, the C3-position of quinoxalin-2(1H)-ones can be directly arylated using arylhydrazines in the presence of iodosobenzene (B1197198) as an oxidant. frontiersin.org This method provides access to a variety of 3-arylquinoxalin-2(1H)-one derivatives under mild conditions. frontiersin.org

Trifluoromethylation itself is a key functionalization strategy. A graphene oxide-catalyzed three-component tandem reaction using CF3SO2Na as a trifluoromethyl radical source allows for the formation of olefinic C-CF3 bonds with quinoxalin-2(1H)-ones and alkynes, resulting in a mixture of (E)- and (Z)-3-trifluoroalkyl quinoxalin-2(1H)-ones. nih.gov

Furthermore, the development of novel synthetic methodologies allows for the introduction of various functional groups onto the quinoxaline scaffold. These strategies are crucial for fine-tuning the biological and physical properties of the resulting molecules. The versatility of the quinoxaline ring allows for a wide range of chemical modifications, making it a privileged scaffold in drug discovery. nih.govresearchgate.net

Development of Novel Heterocyclic Scaffolds Incorporating the 5-(Trifluoromethyl)quinoxalin-2-ol Moiety

The this compound moiety serves as a valuable building block for the construction of more complex, novel heterocyclic scaffolds. One such example is the synthesis of nih.govnih.govnih.govtriazolo[1,5-a]quinoxalines. An efficient one-pot synthesis has been developed starting from 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes. rsc.org A trifluoromethylation-triggered cyclization in this process leads to the formation of four new chemical bonds, demonstrating high bond-forming efficiency. rsc.org These triazolo-fused products can be further transformed into diverse quinoxaline derivatives through rhodium-catalyzed carbenoid insertion reactions. rsc.org

Another approach involves the synthesis of indolo[2,3-b]quinoxaline derivatives. scilit.com While not directly starting from this compound, the methodologies employed, such as Pd-catalyzed Sonogashira-Hagihara cross-coupling and Cu-catalyzed Ullmann-type reactions, highlight the potential for incorporating the trifluoromethylated quinoxaline core into larger, polycyclic systems. scilit.com The development of such novel scaffolds is driven by the search for compounds with unique biological activities. For instance, the nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold has been explored for its potential cytotoxic activities on melanoma cell lines. nih.gov

The following table lists some of the novel heterocyclic scaffolds derived from or related to the quinoxaline core:

| Scaffold | Synthetic Approach | Potential Application | Reference |

| nih.govnih.govnih.govTriazolo[1,5-a]quinoxalines | One-pot reaction of 1-azido-2-isocyanoarenes with acetylenes/acetaldehydes | Diversified quinoxaline derivatives | rsc.org |

| Indolo[2,3-b]quinoxalines | Pd-catalyzed Sonogashira-Hagihara coupling, Cu-catalyzed Ullmann reaction | Cytotoxic agents | scilit.com |

| nih.govnih.govnih.govTriazolo[4,3-a]quinoxalines | Condensation of 1-chloro-2-hydrazinoquinoxaline with aldehydes | Anticancer agents | nih.gov |

Structure-Reactivity Relationship Studies for Chemical Transformations

Understanding the structure-reactivity relationships of this compound and its derivatives is crucial for predicting their chemical behavior and designing efficient synthetic routes. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the quinoxaline ring. For instance, in the synthesis of 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] nih.govnih.govbenzothiazinium chloride, the electronic nature of the trifluoromethyl group on the aniline (B41778) reactant plays a role in the reaction outcome. nih.govmdpi.com

Computational studies, such as Density Functional Theory (DFT), are employed to gain insights into the electronic structure and reactivity of these molecules. nih.govmdpi.com For example, in the study of a trifluoromethyl-substituted quinobenzothiazinium derivative, DFT calculations were used to understand the electronic charge distribution within the molecule. nih.govmdpi.com Such studies help in rationalizing the observed reactivity and in predicting the most favorable sites for chemical transformations.

Furthermore, the analysis of spectroscopic data, such as NMR, and X-ray diffraction studies provide valuable information about the three-dimensional structure of these molecules, which is intimately linked to their reactivity. nih.govmdpi.com The planarity of the tetracyclic quinobenzothiazinium system, for example, was confirmed by X-ray analysis, which has implications for its potential interactions with biological targets. nih.govmdpi.com These combined experimental and theoretical studies are essential for building a comprehensive understanding of the structure-reactivity landscape of this important class of compounds.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel and Efficient Trifluoromethylation Strategies for Quinoxalinols

The introduction of a trifluoromethyl group is a critical step in the synthesis of 5-(trifluoromethyl)quinoxalin-2-ol and its analogs, as this moiety significantly influences the compound's biological and chemical properties. While several methods exist, the development of more efficient, cost-effective, and environmentally benign trifluoromethylation strategies remains a key area of research. Future investigations are likely to focus on late-stage trifluoromethylation, where the CF3 group is introduced at a later point in the synthetic sequence. This approach offers greater flexibility and allows for the diversification of quinoxalinol scaffolds.

Furthermore, the exploration of novel trifluoromethylating reagents is an active area of research. The development of reagents that are easier to handle, less expensive, and more selective will be crucial for the large-scale synthesis of these compounds. Additionally, catalytic methods, including those utilizing transition metals, for the direct trifluoromethylation of C-H bonds on the quinoxalinol core are highly desirable as they would streamline the synthetic process by avoiding the need for pre-functionalized starting materials.

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives

The potential for chirality in derivatives of this compound opens up avenues for the development of compounds with stereospecific biological activities. The synthesis of enantiomerically pure chiral quinoxalinol derivatives is a significant challenge that future research aims to address. Asymmetric hydrogenation is one promising approach, where the use of chiral catalysts can selectively produce one enantiomer over the other. rsc.org For instance, iridium-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of chiral tetrahydroquinoxaline derivatives, demonstrating the feasibility of this strategy. rsc.org

Future work in this area will likely involve the design and application of novel chiral ligands and catalysts to achieve high enantioselectivity in the synthesis of a broader range of chiral quinoxalinol derivatives. The development of organocatalytic methods, which avoid the use of metals, is also a growing area of interest due to their potential for more sustainable and cost-effective syntheses.

Green and Sustainable Synthesis Protocols for Fluorinated Quinoxaline (B1680401) Systems

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and other valuable chemical compounds. benthamdirect.com For fluorinated quinoxaline systems, this translates to the development of synthetic protocols that minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency. benthamdirect.com

Recent advancements have focused on the use of environmentally friendly solvents, such as water or ethanol, and the development of catalyst-free reaction conditions. menchelab.comtuwien.at For example, hydrothermal synthesis in high-temperature water has been shown to be a fast and efficient method for producing quinoxalines without the need for catalysts. menchelab.comtuwien.at Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. Future research will continue to explore these and other green methodologies, such as the use of reusable nanocatalysts and flow chemistry, to develop truly sustainable manufacturing processes for this compound and related compounds. benthamdirect.comrsc.org

Table 1: Comparison of Green Synthesis Strategies for Quinoxalines

| Strategy | Advantages | Disadvantages |

| Hydrothermal Synthesis | Catalyst-free, uses water as a solvent, fast reaction times. menchelab.comtuwien.at | Requires high temperatures and pressures. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Specialized equipment required. |

| Use of Nanocatalysts | High catalytic activity, reusable, can lead to milder reaction conditions. rsc.org | Potential for catalyst leaching and deactivation. |

| Solvent-Free Reactions | Reduces solvent waste, can lead to higher reaction rates. rsc.org | May not be suitable for all substrates. |

Expanding the Scope of Non-Biological Applications and Functional Materials

While the biological activities of quinoxaline derivatives are well-documented, their potential in non-biological applications is a rapidly emerging field of study. The unique electronic properties conferred by the quinoxaline core, combined with the influence of the trifluoromethyl group, make this compound a promising candidate for the development of novel functional materials.

Quinoxaline-containing polymers are known for their thermal stability and are being investigated for use in organic light-emitting diodes (OLEDs) and other optical devices. bohrium.com The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline structure makes these compounds suitable as electron-withdrawing components in materials designed for intramolecular charge transfer. bohrium.com Future research will likely focus on the synthesis and characterization of polymers and small molecules incorporating this compound to explore their potential in organic electronics, sensors, and as fluorescent dyes. menchelab.comresearchgate.net

Advanced Computational Modeling for Property Prediction and Rational Design

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding the rational design of new compounds. nih.gov For this compound and its derivatives, computational methods can be employed to predict a wide range of properties, including their electronic structure, reactivity, and potential biological activity. nih.govrsc.org

Molecular docking studies can be used to simulate the interaction of these compounds with biological targets, providing insights into their mechanism of action and helping to design more potent and selective analogs. researchgate.netnih.gov Quantitative structure-activity relationship (QSAR) studies can establish correlations between the chemical structure of these compounds and their observed activities, further aiding in the design of new derivatives with improved properties. nih.gov As computational power and methodologies continue to advance, these in silico approaches will play an increasingly important role in accelerating the discovery and development of new applications for this compound.

Q & A

Q. How can researchers optimize the synthesis of 5-(Trifluoromethyl)quinoxalin-2-ol to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For trifluoromethyl-substituted heterocycles, key factors include:

- Catalyst selection : Use Pd/Cu-based catalysts for cross-coupling reactions to introduce the trifluoromethyl group efficiently .

- Reaction temperature : Elevated temperatures (80–120°C) enhance reactivity but may increase side products; monitor via TLC or HPLC .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate pure crystals .

- Yield tracking : Compare yields under varying conditions (e.g., solvent polarity, stoichiometry) to identify optimal protocols .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures accurate characterization:

- NMR spectroscopy : H and F NMR confirm regiochemistry and trifluoromethyl group integrity .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve crystal structure to confirm substitution patterns and hydrogen bonding via hydroxyl groups .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should evaluate:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation; room temperature storage may lead to decomposition within weeks .

- Light exposure : Protect from UV light to avoid photolytic cleavage of the quinoxaline ring .

- Moisture : Use desiccants (e.g., silica gel) to prevent hydrolysis of the hydroxyl group .

- Compatibility : Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous decomposition .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Follow OSHA and ACS guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to minimize inhalation of fine powders .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions in this compound?

- Methodological Answer : The trifluoromethyl group acts as a strong electron-withdrawing group, directing electrophiles to the para position of the quinoxaline ring. Computational studies (DFT) can:

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking and QSAR studies are key:

- Docking software (AutoDock Vina) : Simulate binding to targets (e.g., kinases) using the hydroxyl group as a hydrogen bond donor .

- QSAR parameters : Correlate logP, polar surface area, and trifluoromethyl electronic effects with anti-proliferative activity .

- Validation : Compare in silico predictions with in vitro assays (e.g., IC values against cancer cell lines) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies may arise from:

- Purity differences : Re-analyze compounds via HPLC and repeat assays under standardized conditions .

- Solvent effects : Test activity in multiple solvents (DMSO, saline) to assess aggregation or solubility biases .

- Cell line variability : Use panels of cell lines (e.g., HeLa, MCF-7) to identify context-dependent effects .

Q. What degradation pathways dominate for this compound in environmental systems?

- Methodological Answer : Conduct eco-toxicological studies:

Q. What strategies enhance the regioselectivity of nucleophilic aromatic substitution in this compound?

- Methodological Answer : Optimize reaction conditions to favor desired pathways:

- Activating groups : Introduce electron-donating substituents (e.g., –NH) to activate specific ring positions .

- Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .

- Catalytic systems : Employ Pd(0) catalysts for cross-couplings with aryl boronic acids .

Q. How does the trifluoromethyl group influence the compound’s interaction with biological membranes?

- Methodological Answer :

Use biophysical assays: - Lipophilicity (logP) : Measure via shake-flask method; compare with non-fluorinated analogs .

- Membrane permeability : Conduct Caco-2 cell assays to assess passive diffusion and efflux ratios .

- Fluorescence anisotropy : Track membrane fluidity changes using DPH probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.